
3-chloro-2-cyano-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-2-cyano-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)benzenesulfonamide is a chemical compound used in scientific research. It is a sulfonamide derivative that has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 3-chloro-2-cyano-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)benzenesulfonamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a decrease in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to decrease the production of inflammatory cytokines, which are proteins that play a role in inflammation. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-2-cyano-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)benzenesulfonamide in lab experiments is its anti-inflammatory and anti-tumor properties. This makes it a useful compound in the study of various diseases. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-2-cyano-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)benzenesulfonamide. One direction is the investigation of its potential as a treatment for autoimmune diseases such as multiple sclerosis and lupus. Another direction is the study of its potential as an anti-cancer agent in combination with other drugs. Further studies are also needed to determine the optimal dosage and potential side effects of this compound.
Conclusion:
In conclusion, this compound is a promising compound with various scientific research applications. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a useful compound in the study of various diseases. Further studies are needed to determine its full potential and safe usage.
Synthesemethoden
The synthesis of 3-chloro-2-cyano-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)benzenesulfonamide involves the reaction of 3-chloro-2-cyanobenzenesulfonamide with 2-methyl-5-propan-2-yl-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction takes place at a temperature of around 80-85°C for several hours. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-chloro-2-cyano-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)benzenesulfonamide has been used in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has also been used in the treatment of various diseases such as cancer, rheumatoid arthritis, and bacterial infections.
Eigenschaften
IUPAC Name |
3-chloro-2-cyano-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O2S/c1-8(2)12-16-13(19(3)17-12)18-22(20,21)11-6-4-5-10(14)9(11)7-15/h4-6,8H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVFRUBWAOENPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=N1)NS(=O)(=O)C2=C(C(=CC=C2)Cl)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

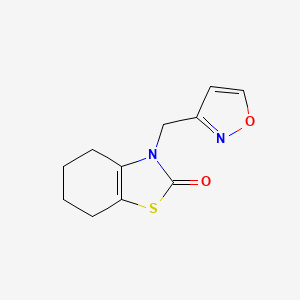
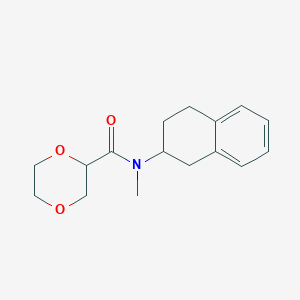

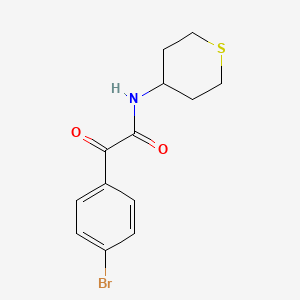
![3-(benzimidazol-1-yl)-N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]propanamide](/img/structure/B7594597.png)
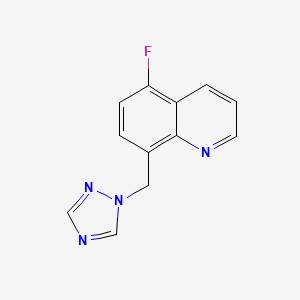

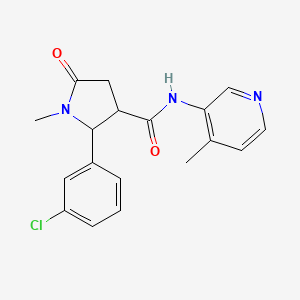
![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-[2-(3-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B7594632.png)
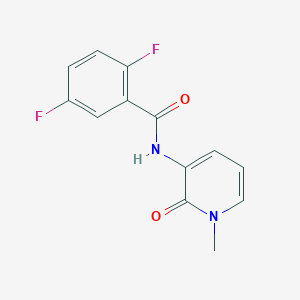


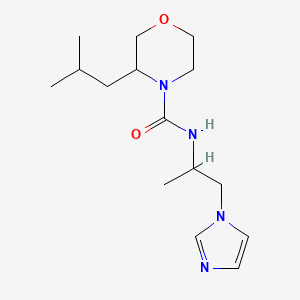
![Methyl 3-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]butanoate](/img/structure/B7594658.png)